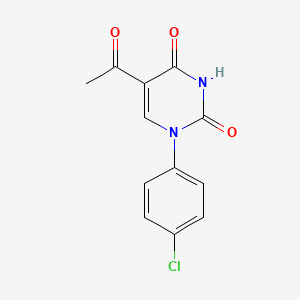

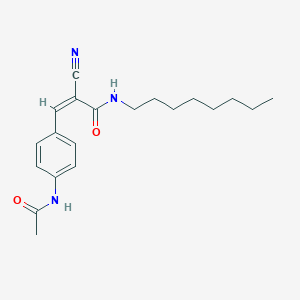

5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

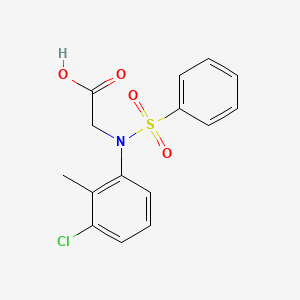

5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione, also known as 5-acetyl-1-(4-chlorophenyl)-2,4-dihydropyrimidine-2,4-dione or ACP-PD, is a heterocyclic compound and a member of the pyrimidine family. It is an aromatic compound with a molecular formula of C11H8ClNO2. ACP-PD is a synthetic compound that has a wide range of applications in the field of scientific research, including drug discovery, drug development, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- A study on the synthesis of amino-substituted furanopyrimidines and styrylpyrimidines identified 5-p-Chlorophenyl-6,6-dimethyl-5,6-dihydro-3H-furano[2,3-d]pyrimidine-4-one as a precursor for producing compounds of potential biological interest through a reaction involving phosphorus oxychloride and acetic acid (Campaigne, Ho, & Bradford, 1970).

Biological Activities

- Research on the antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines involved compounds related to 5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione. These compounds demonstrated in vitro antimicrobial activities, highlighting the potential for medical application in fighting infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Enzyme Inhibition and Antioxidant Activities

- A study evaluated the conversion reactions of pyrimidine‐thiones, including derivatives related to 5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione, for their inhibitory action against acetylcholinesterase and carbonic anhydrase, as well as their antioxidant activities. This research underscores the compound's relevance in developing treatments for conditions involving oxidative stress and enzyme dysregulation (Taslimi et al., 2018).

Structural Analysis

- The structural, bonding, and spectral analysis of an antimalarial drug structurally related to 5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione was conducted using FT IR, FT Raman spectra, and molecular geometry assessments. This research provides insights into how the compound's structure influences its interaction with biological targets (Sherlin et al., 2018).

Anticancer Research

- The synthesis and evaluation of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides, derived from a process involving 5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione, revealed potent anti-HIV activity. This study emphasizes the compound's potential as a basis for developing antiretroviral agents (Vince & Hua, 1990).

Eigenschaften

IUPAC Name |

5-acetyl-1-(4-chlorophenyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c1-7(16)10-6-15(12(18)14-11(10)17)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJVUYMPZACFTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=O)NC1=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901320553 |

Source

|

| Record name | 5-acetyl-1-(4-chlorophenyl)pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666029 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione | |

CAS RN |

321432-24-0 |

Source

|

| Record name | 5-acetyl-1-(4-chlorophenyl)pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2763342.png)

![Methyl 2-[6-methyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2763345.png)

![4-ethyl-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2763355.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2763357.png)